molecular formula C4H9N3O2S B6268450 2-carbamimidamido-3-sulfanylpropanoic acid CAS No. 910898-01-0

2-carbamimidamido-3-sulfanylpropanoic acid

Cat. No.: B6268450
CAS No.: 910898-01-0
M. Wt: 163.2
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Description

2-Carbamimidamido-3-sulfanylpropanoic acid is an organic compound with the molecular formula C4H9N3O2S It is a derivative of propanoic acid, featuring both a carbamimidamido group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-carbamimidamido-3-sulfanylpropanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-mercaptopropanoic acid with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Carbamimidamido-3-sulfanylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamimidamido group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Carbamimidamido-3-sulfanylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-carbamimidamido-3-sulfanylpropanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with thiol-containing proteins, potentially altering their function. The carbamimidamido group can interact with various enzymes, inhibiting or modifying their activity. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Mercaptopropanoic acid: Similar structure but lacks the carbamimidamido group.

    Cysteine: Contains a sulfanyl group but has an amino group instead of a carbamimidamido group.

    Thioglycolic acid: Contains a sulfanyl group but has a simpler structure without the carbamimidamido group.

Uniqueness

2-Carbamimidamido-3-sulfanylpropanoic acid is unique due to the presence of both the carbamimidamido and sulfanyl groups. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

910898-01-0

Molecular Formula

C4H9N3O2S

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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